Stemphyltoxin III

genotoxicity mutagenicity Alternaria mycotoxins

Stemphyltoxin III (STTX-III, CAS 102694-32-6) is a perylene quinone mycotoxin produced by Alternaria alternata and Stemphylium botryosum var. lactucum.

Molecular Formula C20H12O6
Molecular Weight 348.3 g/mol
CAS No. 102694-32-6
Cat. No. B009004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStemphyltoxin III
CAS102694-32-6
Synonyms3,6a,10-trihydroxy-4,9-dioxo-4,6a,6b,7,8,9-hexahydro-7,8-epoxyperylene
stemphyltoxin III
Molecular FormulaC20H12O6
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=CC5(C3C6C(C2=O)O6)O)O
InChIInChI=1S/C20H12O6/c21-9-4-2-8-7-1-3-10(22)14-12(7)16(18-19(26-18)17(14)24)20(25)6-5-11(23)13(9)15(8)20/h1-6,16,18-19,21-22,25H/t16-,18?,19?,20-/m0/s1
InChIKeyOXZKROMWFXHLSV-ACAXCVFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stemphyltoxin III (CAS 102694-32-6): Analytical Reference Standard for Alternaria Mycotoxin Risk Assessment and Genotoxicity Research


Stemphyltoxin III (STTX-III, CAS 102694-32-6) is a perylene quinone mycotoxin produced by Alternaria alternata and Stemphylium botryosum var. lactucum [1]. It belongs to the epoxide-bearing subclass of Alternaria toxins—alongside altertoxin II (ATX-II) and altertoxin III (ATX-III)—which consistently demonstrate the highest cytotoxic, genotoxic, and mutagenic potential among all identified Alternaria secondary metabolites in vitro [2]. Its systematic name is (6aR*,6bS*,7R*,8R*)-3,6a,10-trihydroxy-4,9-dioxo-4,6a,6b,7,8,9-hexahydro-7,8-epoxyperylene, with the epoxide moiety directly implicated in DNA adduct formation [3].

Why Stemphyltoxin III Cannot Be Substituted by Alternariol or Other Non-Epoxide Alternaria Toxins in Genotoxicity and Exposure Studies


In-class Alternaria toxins span two structurally and mechanistically distinct families: the dibenzo-α-pyrones (alternariol [AOH], alternariol monomethyl ether [AME]) and the perylene quinones (altertoxins I–III, stemphyltoxin III). Within the perylene quinones, the presence or absence of an epoxide group creates a critical functional divide. AOH and AME lack epoxide moieties and are non-mutagenic in standard Ames strains TA98 and TA100 [1], whereas epoxide-bearing analogs ATX-II, ATX-III, and STTX-III exhibit the highest cytotoxic, genotoxic, and mutagenic potential in vitro [2]. Furthermore, STTX-III induces a distinct DNA damage signature—Fpg-sensitive oxidative lesions requiring nucleotide excision repair (NER)—that is not observed with AOH [3]. Substituting STTX-III with AOH in any experimental or analytical context therefore addresses a fundamentally different toxicological mechanism, risking false-negative genotoxicity conclusions and invalid inter-study comparisons.

Quantitative Differentiation Evidence for Stemphyltoxin III Against Alternariol, Altertoxin II, and Other Alternaria Mycotoxin Analogs


Mutagenic Potency: Stemphyltoxin III is 40-Fold More Mutagenic Than Alternariol in Mammalian V79 Cells

In a direct head-to-head comparison using the same experimental system, stemphyltoxin III (STTX-III) exhibits approximately 40-fold higher mutagenicity than alternariol (AOH) at the HPRT locus in V79 Chinese hamster lung fibroblasts. By comparison, altertoxin II (ATX-II) was approximately 50-fold more mutagenic than AOH in the same prior studies [1]. Separately, STTX-III tested positive in the Ames Salmonella typhimurium plate incorporation assay in strains TA98 and TA1537 both with and without Aroclor 1254-induced rat S-9 metabolic activation, with a marginal response in TA100 [2], whereas AOH and AME are non-mutagenic in TA98 and TA100 under the same assay conditions [3].

genotoxicity mutagenicity Alternaria mycotoxins

DNA Damage Mechanism: Stemphyltoxin III Induces Fpg-Sensitive Lesions Requiring Nucleotide Excision Repair, Distinct from Alternariol's Topoisomerase IIα Poisoning

Fleck et al. (2016) established that STTX-III and ATX-II induce a qualitatively different type of DNA damage compared to AOH. AOH causes DNA double-strand breaks (DSBs) via topoisomerase IIα poisoning, which are completely repaired within <2 hours. In contrast, STTX-III and ATX-II act as catalytic topoisomerase IIα inhibitors and do not induce DSBs; instead, they generate Fpg (formamidopyrimidine-DNA glycosylase)-sensitive DNA lesions consistent with oxidative base damage [1]. Critically, repair of STTX-III-induced DNA strand breaks depends on functional nucleotide excision repair (NER): DNA damage accumulated in NER-deficient cells, while ATX-II-induced damage was repaired independently of NER status [1]. STTX-III-induced strand breaks persisted beyond 24 hours without complete repair, whereas AOH-induced DSBs were fully resolved in <2 hours [1].

DNA damage DNA repair nucleotide excision repair

Intestinal Absorption: Stemphyltoxin III Exhibits the Lowest Permeability Coefficient Among Perylene Quinone Alternaria Toxins, with Reductive De-Epoxidation as a Key Metabolic Fate

In the Caco-2 human intestinal epithelial Transwell model, STTX-III displayed the lowest apparent permeability coefficient (Papp) among four tested perylene quinone Alternaria toxins. The permeability ranking was: ATX I > alteichin (ALTCH) >> ATX II > STTX III [1]. STTX-III underwent partial reductive de-epoxidation to ALTCH in Caco-2 cells, analogous to the metabolic conversion of ATX II to ATX I. Total recovery of STTX-III was the lowest among the four toxins, attributed to covalent binding to cellular macromolecules via the epoxide and α,β-unsaturated carbonyl groups [1]. This contrasts sharply with ATX I and ALTCH, which lack the epoxide group, are not metabolized, and show substantially higher absorption.

intestinal absorption Caco-2 permeability toxicokinetics

Analytical Recovery: Stemphyltoxin III Shows Matrix-Dependent Recovery Below 70% in Wheat Flour, Requiring Matrix-Matched Calibration for Accurate Quantification

In a multi-analyte LC-MS/MS method covering 17 free and modified Alternaria toxins, STTX-III showed consistent recovery below 70% in wheat flour matrices, alongside altenusin, AOH-3-sulfate, AME-3-sulfate, and altenuic acid III, while the method achieved 75–100% recovery for the remaining 12 analytes [1]. Similarly, in an HPLC-MS/MS method for wine, vegetable juices, and fruit juices, STTX-III and altenusin exhibited recoveries deviating from the ~100 ± 9% achieved for all other toxins due to instability during sample clean-up [2]. This matrix-dependent low recovery is not observed for the more commonly monitored Alternaria toxins such as AOH, AME, TeA, and TEN.

LC-MS/MS method validation food analysis

Strain-Specific Production: Alternaria infectoria Produces High Concentrations of Stemphyltoxin III as the Dominant Mycotoxin, Unlike A. tenuissima Which Produces Broad Mycotoxin Profiles

Under controlled in vitro conditions (25 °C on rice and wheat substrates), A. infectoria strains produced only low amounts of typical Alternaria toxins (AOH, AME, TeA, altertoxins) but generated high concentrations of STTX-III as the predominant secondary metabolite. In contrast, A. tenuissima strains produced a broad spectrum of all measured ATs in high amounts [1]. This species-specific metabolite partitioning means that food and feed commodities contaminated predominantly by A. infectoria may harbor STTX-III as the quantitatively dominant genotoxic hazard, a scenario entirely missed by analytical panels restricted to AOH, AME, and TeA.

mycotoxin profiling Alternaria infectoria food safety

Absolute Stereochemical Configuration: Stemphyltoxin III's Configuration Has Been Experimentally Determined by Electronic Circular Dichroism, Enabling Structure-Activity Relationship Studies

The absolute configuration of STTX-III was experimentally determined by comparison of calculated and measured electronic circular dichroism (ECD) spectra and specific rotations, as reported by Podlech et al. (2014). This study resolved the absolute configuration of all perylene quinone-derived Alternaria toxins except stemphyltoxin IV [1]. In contrast, the relative configuration of stemphyltoxin II—a close structural analog within the same stemphyltoxin series—remains unknown, as noted in the original structural elucidation by Arnone et al. (1986) [2]. The resolved stereochemistry of STTX-III is critical for molecular docking studies, antibody development, and computational toxicology models that require defined three-dimensional structures.

absolute configuration electronic circular dichroism stereochemistry

Stemphyltoxin III (CAS 102694-32-6): High-Value Application Scenarios for Reference Standard Procurement


Positive Control in Multi-Mycotoxin Genotoxicity Screening Batteries for Food Safety Assessment

STTX-III serves as the epoxide-bearing perylene quinone positive control in genotoxicity test batteries alongside AOH (non-epoxide, non-mutagenic baseline). The demonstrated 40-fold higher mutagenicity of STTX-III vs. AOH in V79 cells [1] and its positive Ames response in TA98 and TA1537 [2] make it essential for validating assay sensitivity to epoxide-mediated mutagenesis. Laboratories conducting regulatory genotoxicity assessment of Alternaria-contaminated food commodities require STTX-III to avoid false-negative conclusions that would arise from testing AOH alone.

Nucleotide Excision Repair (NER) Pathway-Specific DNA Damage Research

STTX-III is the only Alternaria toxin for which DNA damage repair has been shown to depend on NER status, with damage accumulating selectively in NER-deficient cells [1]. This property makes STTX-III a uniquely suitable tool compound for investigating NER-dependent genotoxicity mechanisms, screening for NER deficiencies in cell-based assays, and studying the genotoxic risk in NER-compromised genetic backgrounds (e.g., xeroderma pigmentosum). ATX-II, despite sharing the epoxide structural feature, does not exhibit NER-dependent repair and therefore cannot substitute for STTX-III in this application.

Calibration Reference Standard for LC-MS/MS Multi-Toxin Methods in Food Surveillance Programs

Due to its matrix-dependent low recovery (<70% in wheat flour; unstable during clean-up in juice/wine) [1][2], accurate quantification of STTX-III in food surveillance samples requires a high-purity reference standard for matrix-matched calibration. Regulatory monitoring programs aligned with EU Recommendation (EU) 2022/553, which includes altertoxins and stemphyltoxin III among toxins recommended for monitoring, depend on STTX-III reference material to generate reliable occurrence data for risk assessment [3].

Species-Specific Mycotoxin Biomarker for Alternaria infectoria Contamination in Agricultural Commodities

STTX-III is the dominant mycotoxin produced by A. infectoria, while being produced in only trace amounts or not at all by A. tenuissima [1]. This species-specific production pattern establishes STTX-III as a differential biomarker for A. infectoria contamination in grain, oilseed, and tomato products. Food testing laboratories and agricultural quality control operations seeking to identify the fungal species responsible for contamination—rather than merely quantifying generic Alternaria burden—require STTX-III reference standards for species-level source attribution.

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